molecular formula C8H18O2 B14648367 2,2,4-Trimethylpentane-1,1-diol CAS No. 50986-45-3

2,2,4-Trimethylpentane-1,1-diol

Cat. No.: B14648367
CAS No.: 50986-45-3
M. Wt: 146.23 g/mol
InChI Key: IUYYVMKHUXDWEU-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane-1,1-diol is an iodinated organic compound with the molecular formula C8H17IO2 and a molecular weight of 272.12 g/mol (based on PubChem CID 87377619) . It is characterized by a pentane backbone that is substituted with two hydroxyl groups on the first carbon atom (a geminal diol) and an iodine atom, in addition to three methyl groups at the 2, 2, and 4 positions. This specific 1,1-diol (gem-diol) structure is distinct from the more commonly documented isomer 2,2,4-Trimethylpentane-1,3-diol (CAS 144-19-4) . The presence of both the gem-diol and iodine functional groups makes it a versatile intermediate for synthetic organic chemistry, particularly in reactions where a bulky, multifunctional building block is required. Potential research applications include its use as a precursor for the synthesis of more complex architectures, such as ligands for catalysts or monomers for specialized polymers. The iodine moiety offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck reactions), while the diol group can be exploited for protection-deprotection strategies or to introduce chirality. Researchers should note that the physical property data (melting point, boiling point, solubility) and safety information for this specific 1,1-diol isomer are not fully characterized in the public domain. As with all iodinated compounds, appropriate safety precautions should be taken. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

50986-45-3

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2,4-trimethylpentane-1,1-diol

InChI

InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3

InChI Key

IUYYVMKHUXDWEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces halides or esters.

Scientific Research Applications

2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions involving diols.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the production of resins, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure Key Applications Distinctive Properties
TMPD Branched C₈ diol (1,3-OH) Paints (coalescing agent), PVC plasticizers High branching reduces crystallinity, enhances solubility in hydrophobic matrices
Ethylene Glycol Linear C₂ diol (1,2-OH) Antifreeze, polyester resins High polarity, hygroscopic; limited thermal stability
Neopentyl Glycol Branched C₅ diol (1,3-OH) Polyester resins, lubricants Excellent hydrolytic stability; rigid structure
2-Methyl-1,3-propanediol Branched C₄ diol Polyurethanes, adhesives Balanced hydrophobicity and reactivity
Texanol® (TMPD derivative) TMPD monoisobutyrate Latex paints, coatings Low volatility, effective film formation without VOCs

Physicochemical Properties and Solubility

  • Texanol®: Exhibits low water solubility but high compatibility with organic solvents, making it ideal for latex coatings .
  • VLE Behavior: Binary mixtures of 2,2,4-trimethylpentane (the alkane analog) with alcohols (e.g., ethanol, 1-propanol) show azeotropic behavior and positive deviations from Raoult’s law, suggesting TMPD’s branched structure may influence solvent interactions .
  • Hydrogen Bonding : The dual hydroxyl groups of TMPD enhance its ability to act as a reactive intermediate in esterification and polymer synthesis .

Industrial and Environmental Performance

Table 2: Application-Specific Advantages of TMPD vs. Alternatives

Application TMPD Advantage Competing Compound Limitations
Low-VOC Coatings Texanol® reduces VOC emissions by 80–90% compared to glycol ethers Glycol ethers (e.g., ethylene glycol) have higher volatility and toxicity
PVC Plasticizers Improves optical clarity and gloss in resins Phthalates (e.g., DEHP) face regulatory restrictions due to toxicity
Medical Polymers Biocompatible derivatives used in wound dressings Linear diols (e.g., 1,6-hexanediol) lack sufficient branching for flexibility

Q & A

Q. What are the common synthetic routes for 2,2,4-trimethylpentane-1,3-diol, and how do reaction conditions influence yield?

The compound is synthesized via aldol condensation of isobutyraldehyde followed by hydrogenation. Key variables include catalyst type (e.g., alkali hydroxides or metal catalysts), temperature (80–120°C), and solvent polarity. Microchannel reactors have been employed to enhance mixing efficiency, achieving yields >85% under continuous flow conditions compared to batch processes (~70%) . Optimization requires monitoring intermediate formation (e.g., 2,2,4-trimethyl-3-hydroxy-pentanal) via GC-MS or HPLC.

Q. What analytical methods are recommended for characterizing 2,2,4-trimethylpentane-1,3-diol purity and structure?

Use NMR (¹H/¹³C) to confirm stereochemistry and hydroxyl group positions. For example, the diol’s ¹H NMR spectrum shows distinct peaks at δ 1.0–1.2 ppm (methyl groups) and δ 3.4–3.6 ppm (hydroxyl protons). FT-IR analysis identifies O-H stretching (3200–3400 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹). Purity assessment via HPLC with a C18 column and UV detection at 210 nm is recommended .

Advanced Research Questions

Q. How can reaction kinetics be modeled for 2,2,4-trimethylpentane-1,3-diol synthesis in microreactors?

A pseudo-first-order kinetic model is applicable under excess isobutyraldehyde conditions. Rate constants (k) are temperature-dependent, with activation energies (~50 kJ/mol) derived from Arrhenius plots. Computational fluid dynamics (CFD) simulations validate mass transfer coefficients in microreactors, showing a 30% reduction in diffusion limitations compared to stirred tanks .

Q. What thermodynamic properties govern the phase behavior of 2,2,4-trimethylpentane-1,3-diol in multi-component systems?

Liquid-liquid equilibria (LLE) studies with hydrocarbons (e.g., hexane) and glycols (e.g., monoethylene glycol) reveal temperature-dependent miscibility. For example, at 283.15 K, the diol exhibits partial solubility in hexane (≤12 wt%), increasing to 25 wt% at 323.15 K. Activity coefficients calculated via UNIQUAC models align with experimental data (±5% error) .

Q. How do structural modifications (e.g., esterification) alter the compound’s physicochemical properties?

Esterification with isobutyric acid produces derivatives like 2,2,4-trimethylpentane-1,3-diol diisobutyrate (CAS 25265-77-4), which exhibit reduced polarity and enhanced thermal stability (decomposition temperature >200°C vs. 150°C for the diol). NMR and mass spectrometry confirm ester linkage formation, while Hansen solubility parameters predict compatibility with non-polar polymers .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling 2,2,4-trimethylpentane-1,3-diol in laboratory settings?

Occupational exposure limits (OELs) are not formally established, but workplace air monitoring is advised due to potential respiratory irritation. Use PPE (gloves, goggles) and fume hoods during synthesis. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste under ECHA guidelines .

Q. How does the compound comply with global regulatory frameworks like REACH?

It is listed as a phase-in substance under REACH (ECHA list), requiring safety data sheets (SDS) and risk assessments for industrial use. Derivatives (e.g., monoesters) may require separate registration if production exceeds 1 ton/year .

Data Contradictions and Resolution

Q. Why do reported solubility values for 2,2,4-trimethylpentane-1,3-diol vary across studies?

Discrepancies arise from differences in solvent purity (e.g., water content in hydrocarbons) and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardization using NIST-reference solvents and controlled humidity conditions (±2% RH) reduces variability .

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